molecular formula C16H14N2O B6153747 3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile CAS No. 1542425-87-5

3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile

Cat. No. B6153747
CAS RN: 1542425-87-5
M. Wt: 250.3
InChI Key:
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Description

3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile (OPPP) is a heterocyclic compound composed of a pyridine ring, a pentanenitrile group, and a phenyl group. OPPP is a novel compound that has recently been studied for its potential applications in various scientific research areas. OPPP has been shown to possess unique properties that can be used to improve the efficiency of various laboratory experiments.

Scientific Research Applications

3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile has been studied for its potential applications in various scientific research areas. 3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile has been shown to possess unique properties that can be used to improve the efficiency of various laboratory experiments. For example, 3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile has been used to study the effects of its reaction with other compounds, such as organometallic compounds, on the properties of the resulting products. 3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile has also been used to study the photochemistry of its reaction with other compounds, such as nitroaromatics. 3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile has also been studied for its potential applications in the field of medicinal chemistry, as it has been shown to possess anti-cancer properties.

Mechanism of Action

3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile has been shown to interact with a variety of compounds in different ways. 3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile has been shown to interact with organometallic compounds through a nucleophilic substitution reaction, where the nucleophile is the 3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile molecule and the electrophile is the organometallic compound. 3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile has also been shown to interact with nitroaromatics through a photochemical reaction, where the nitroaromatic is the electron acceptor and the 3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile molecule is the electron donor. 3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile has also been shown to interact with proteins, where the 3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile molecule binds to the active site of the protein and modifies its activity.
Biochemical and Physiological Effects
3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile has been studied for its potential biochemical and physiological effects. 3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile has been shown to possess anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. 3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile has also been shown to possess anti-inflammatory properties, as it has been shown to reduce inflammation in animal models. 3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile has also been shown to possess antioxidant properties, as it has been shown to scavenge free radicals in vitro.

Advantages and Limitations for Lab Experiments

3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile has several advantages for laboratory experiments. 3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile is a novel compound that has recently been studied for its potential applications in various scientific research areas. 3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile has been shown to possess unique properties that can be used to improve the efficiency of various laboratory experiments. 3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile is also relatively easy to synthesize in a laboratory setting. However, 3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile also has some limitations for laboratory experiments. 3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile is a highly reactive compound and can be difficult to handle in a laboratory setting. 3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile is also a relatively expensive compound and can be difficult to obtain in large quantities.

Future Directions

3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile has several potential future directions that can be explored. 3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile can be further studied for its potential applications in the field of medicinal chemistry, as it has been shown to possess anti-cancer properties. 3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile can also be studied for its potential applications in the field of materials science, as it has been shown to possess properties that can be used to improve the properties of various materials. 3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile can also be studied for its potential applications in the field of catalysis, as it has been shown to possess unique properties that can be used to increase the efficiency of various catalytic reactions. Additionally, 3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile can be studied for its potential applications in the field of organic synthesis, as it has been shown to possess unique properties that can be used to improve the efficiency of various organic synthesis reactions.

Synthesis Methods

3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile can be synthesized using a multi-step procedure. The first step is to react 2-chloropyridine with triethyl orthoformate to form 3-chloropyridin-2-yl-methyl orthoformate. The second step is to react 3-chloropyridin-2-yl-methyl orthoformate with phenylmagnesium bromide to form 3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile. The third step is to treat the product with hydrochloric acid to obtain the desired product. This synthesis method has been successfully applied to synthesize 3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile in a laboratory setting.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile involves the condensation of a pyridine derivative with a ketone and a nitrile.", "Starting Materials": [ "3-pyridinecarboxaldehyde", "3-oxo-5-phenylpentanenitrile", "sodium ethoxide", "ethanol", "acetic acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Synthesis of 3-pyridinecarboxaldehyde by reacting pyridine with sodium hydroxide and acetic acid.", "Step 2: Synthesis of 3-oxo-5-phenylpentanenitrile by reacting benzaldehyde with acetone and sodium ethoxide.", "Step 3: Condensation of 3-pyridinecarboxaldehyde, 3-oxo-5-phenylpentanenitrile, and sodium ethoxide in ethanol to form 3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile.", "Step 4: Purification of the product by recrystallization from water." ] }

CAS RN

1542425-87-5

Product Name

3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile

Molecular Formula

C16H14N2O

Molecular Weight

250.3

Purity

95

Origin of Product

United States

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